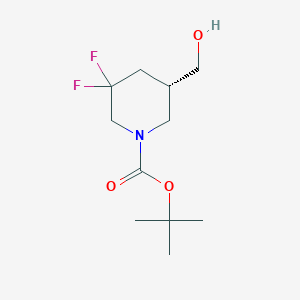![molecular formula C11H7Cl4N3OS B15149020 2,2,2-trichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15149020.png)
2,2,2-trichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also contains a trichloromethyl group and a chlorophenylmethyl group, making it a highly chlorinated molecule
准备方法
The synthesis of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 5-(4-chlorophenylmethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with trichloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethanol, as well as catalysts or bases like triethylamine and pyridine. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the areas of infectious diseases and cancer treatment. Studies have shown that thiadiazole derivatives can inhibit the growth of various pathogens and cancer cells.
Industry: In the agricultural sector, thiadiazole derivatives are used as pesticides and herbicides due to their ability to inhibit the growth of weeds and pests.
作用机制
The mechanism of action of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by:
Inhibiting Enzymes: Thiadiazole derivatives can inhibit the activity of enzymes involved in essential metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Interacting with DNA: The compound may bind to DNA, interfering with DNA replication and transcription, which can inhibit the growth and proliferation of cells.
Modulating Signaling Pathways: The compound can affect various signaling pathways, such as those involved in cell cycle regulation and apoptosis, leading to the inhibition of cell growth and induction of programmed cell death.
相似化合物的比较
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other similar compounds, such as:
Dicofol: A non-systemic insecticide with a similar trichloromethyl group.
Chlorpyrifos: An organophosphate pesticide that also contains a chlorophenyl group.
Thiadiazole Derivatives: Other thiadiazole derivatives with various substituents have been studied for their biological activities.
The uniqueness of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H7Cl4N3OS |
|---|---|
分子量 |
371.1 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H7Cl4N3OS/c12-7-3-1-6(2-4-7)5-8-17-18-10(20-8)16-9(19)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
InChI 键 |
IKVMYQUTBPTKIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)
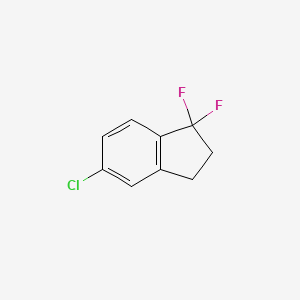
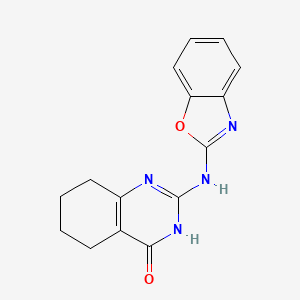
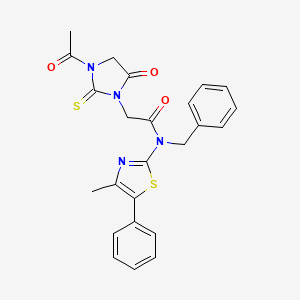
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
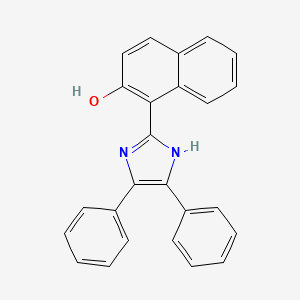
![2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate](/img/structure/B15148968.png)
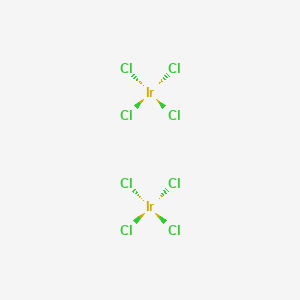
![2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15148984.png)
![3,4,5-trimethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B15148986.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide](/img/structure/B15148992.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15149013.png)
